molecular formula C6H4BrNO3 B183274 4-Bromo-2-nitrophenol CAS No. 7693-52-9

4-Bromo-2-nitrophenol

Cat. No.: B183274
CAS No.: 7693-52-9
M. Wt: 218 g/mol
InChI Key: CUTFAPGINUFNQM-UHFFFAOYSA-N
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Description

4-Bromo-2-nitrophenol is an organic compound with the chemical formula C6H4BrNO3. It is a brown-yellow crystalline solid with a distinctive odor. This compound is soluble in ethanol, chloroform, and acetic acid, and slightly soluble in ether . It is often used as an intermediate in chemical research for the synthesis of other organic compounds, dyes, and pesticides .

Biochemical Analysis

Biochemical Properties

4-Bromo-2-nitrophenol plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It is known to interact with enzymes such as cytochrome P450, which is involved in the oxidative metabolism of various substrates. The interaction between this compound and cytochrome P450 can lead to the formation of reactive intermediates, which may further participate in subsequent biochemical reactions. Additionally, this compound can act as an inhibitor of certain enzymes, affecting their catalytic activity and altering metabolic pathways .

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, particularly those involving oxidative stress and inflammation. The compound can induce the production of reactive oxygen species (ROS), leading to oxidative damage and activation of stress response pathways. Furthermore, this compound can modulate gene expression by affecting transcription factors and signaling molecules, thereby influencing cellular metabolism and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of enzymatic activity, depending on the nature of the interaction. For instance, this compound can inhibit the activity of certain kinases, leading to alterations in phosphorylation cascades and downstream signaling events. Additionally, the compound can induce changes in gene expression by interacting with transcription factors and regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can undergo degradation under certain conditions, leading to the formation of byproducts that may have distinct biological activities. The temporal effects of this compound also depend on its concentration and exposure duration, with prolonged exposure potentially resulting in cumulative effects on cellular processes .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, the compound may exhibit minimal toxicity and exert specific biochemical effects, such as enzyme inhibition or modulation of signaling pathways. At higher doses, this compound can induce toxic effects, including oxidative stress, inflammation, and tissue damage. The threshold for these adverse effects varies among different animal models, highlighting the importance of dose optimization in experimental studies .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily those related to its biotransformation and detoxification. The compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation. Enzymes such as cytochrome P450 and glutathione S-transferase play crucial roles in the metabolism of this compound, facilitating its conversion to more water-soluble and excretable forms. These metabolic pathways are essential for the elimination of the compound from the body and the prevention of its accumulation .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its physicochemical properties. Once inside the cells, this compound can bind to intracellular proteins and accumulate in specific cellular compartments. The distribution of the compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components .

Subcellular Localization

The subcellular localization of this compound is an important determinant of its biological activity. The compound can localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria. The targeting of this compound to specific organelles is often mediated by post-translational modifications or the presence of targeting signals. For example, the compound may undergo phosphorylation or acetylation, which can influence its localization and interaction with other biomolecules. The subcellular distribution of this compound can affect its ability to modulate cellular processes and exert its biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromo-2-nitrophenol can be synthesized through various methods. One common method involves the oxidative bromination of 2-nitrophenol. In this process, 2-nitrophenol is reacted with an oxidant, acid, bromide source, and a vanadyl Schiff base complex in a solvent at room temperature . The reaction is monitored by gas-liquid chromatography to ensure completion.

Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidative bromination reactions. The use of sulfuric acid, dihydrogen peroxide in methanol, and lithium hydroxide monohydrate as reagents is common in these processes . The reaction conditions are carefully controlled to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-nitrophenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Nucleophilic Aromatic Substitution: Substituted phenols.

    Reduction: 4-Bromo-2-aminophenol.

    Oxidation: Quinones.

Properties

IUPAC Name

4-bromo-2-nitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrNO3/c7-4-1-2-6(9)5(3-4)8(10)11/h1-3,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUTFAPGINUFNQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20227717
Record name Phenol, 4-bromo-2-nitro-
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Molecular Weight

218.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7693-52-9
Record name 4-Bromo-2-nitrophenol
Source CAS Common Chemistry
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Record name 4-Bromo-2-nitrophenol
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Record name 4-BROMO-2-NITROPHENOL
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Record name Phenol, 4-bromo-2-nitro-
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Record name 4-bromo-2-nitrophenol
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Record name 4-Bromo-2-nitrophenol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is unique about the coordination behavior of the aminophenol ligand containing the 4-bromo-2-nitrophenol group in the presence of Holmium (III)?

A1: The research highlights two distinct coordination modes of the aminophenol ligand with Holmium (III) [, ]. In one instance, the ligand acts as a hexadentate, meaning it binds to the metal ion through six donor atoms. In the other instance, the ligand acts as a monodentate, binding through only one donor atom. This dual behavior is unusual and has not been widely reported for similar ligands. This leads to a coordination number of 7 for the Holmium (III) ion, resulting in a capped trigonal prism geometry.

Q2: Why is the observation of a rearrangement during the nitration of 4-bromo-2,5-dichlorophenol significant?

A2: While the provided abstracts don't describe the specific rearrangement observed [, ], they emphasize its unusual ease. Such rearrangements during nitration reactions can provide valuable insights into reaction mechanisms and the influence of substituents on aromatic ring reactivity. Understanding these rearrangements can help chemists design more efficient syntheses and predict product outcomes.

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